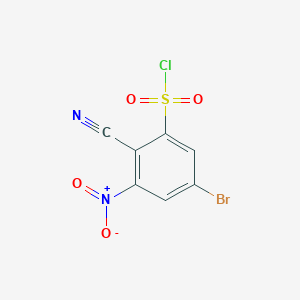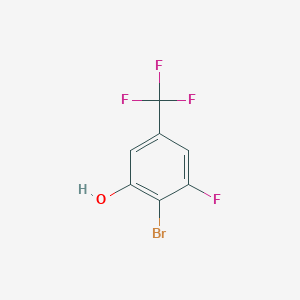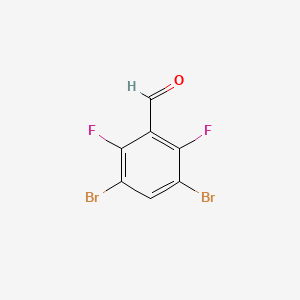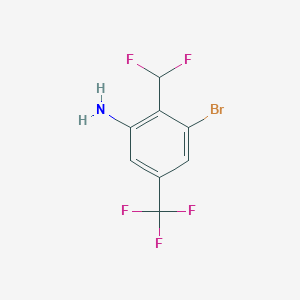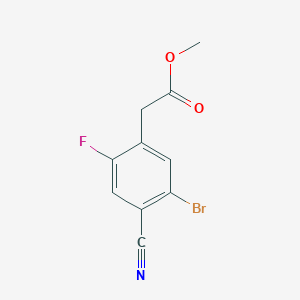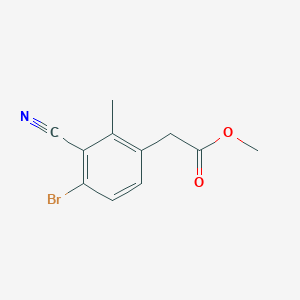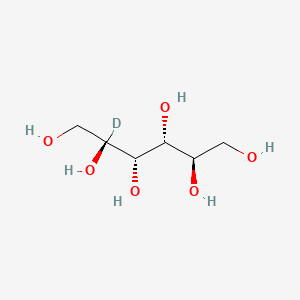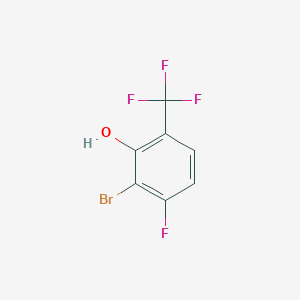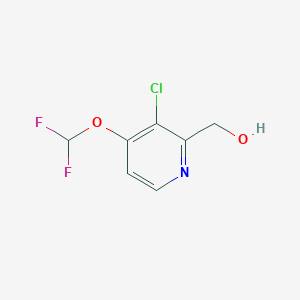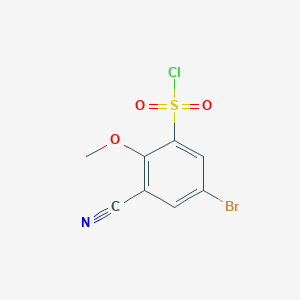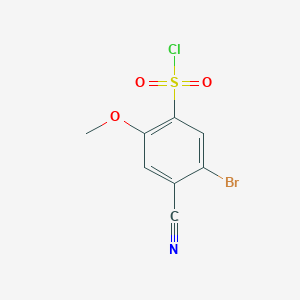![molecular formula C12H17NO2 B1484835 trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol CAS No. 2165671-71-4](/img/structure/B1484835.png)
trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol
Overview
Description
“trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol” is a complex organic compound . It is a type of cyclobutane, a class of compounds that contain a four-membered carbon ring . Cyclobutanes are found in a variety of natural products, including terpenoids, alkaloids, and steroids . They are known for their unique structures and potent biological activities .
Synthesis Analysis
The synthesis of cyclobutane-containing compounds like “this compound” has seen significant advances in recent years . One method involves the treatment of a precursor compound with a catalytic amount of a cationic titanocene complex in the presence of TMSCl and 2,4,6-collidine . This results in the formation of the desired trans-cyclobutanol, along with its cis-isomer, in an 89:11 mixture .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a four-membered cyclobutane ring . This ring structure is a critical core skeleton in the molecule .Chemical Reactions Analysis
Cyclobutane-containing compounds like “this compound” can undergo a variety of chemical reactions . For example, they can be formed through a [2+2] cycloaddition reaction .Scientific Research Applications
Diagnostic Imaging in Cancer
A phase IIa clinical trial explored the safety and potential of trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid (anti-18F-FACBC), a synthetic amino acid analog for PET imaging, in patients with metastatic prostate cancer. This study demonstrated the compound's ability to delineate primary prostate lesions and metastatic sites, suggesting its utility in cancer diagnostics (Inoue et al., 2014).
Tumor Detection
Research on syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) analogs of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC) highlighted their potential in tumor detection. These compounds, evaluated in a rodent brain tumor model, showed high uptake and retention in tumor tissue, indicating their relevance for imaging brain tumors (Martarello et al., 2002).
Pharmacokinetics and Therapeutic Evaluation
A study on cis-diammine-1,1-cyclobutane dicarboxylate platinum(II) (CBDCA, JM8) detailed its pharmacokinetics in patients with varying renal functions. The research provided insights into the drug's metabolism, distribution, and excretion, contributing to understanding its therapeutic profile (Harland et al., 1984).
Meta-Analysis on Diagnostic Performance
A systematic review and meta-analysis focused on the diagnostic performance of 18F-FACBC PET/CT in detecting primary and recurrent prostate cancer. This comprehensive analysis provided pooled sensitivity and specificity rates, underscoring the tracer's diagnostic accuracy (Laudicella et al., 2019).
Natural Product Research
A review on cyclobutane-containing alkaloids from terrestrial and marine sources highlighted their antimicrobial, antibacterial, antitumor, and other activities. This work emphasized the cyclobutane structure's significance in drug discovery and natural product research (Sergeiko et al., 2008).
Future Directions
The future directions for research on “trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol” and similar compounds are promising. The unique structures and potent biological activities of cyclobutane-containing compounds make them interesting targets for further study . New strategies for the construction of cyclobutane rings have greatly emerged during the last decade , suggesting that there are still many possibilities to explore in this field.
Properties
IUPAC Name |
(1R,2R)-2-(2-phenoxyethylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12-7-6-11(12)13-8-9-15-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIHYKWKLFUZNS-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCOC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCOC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


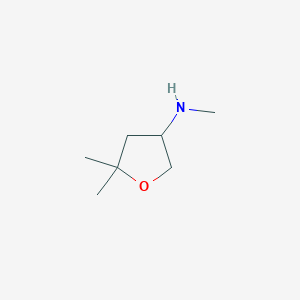

![trans-2-{[(4-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484757.png)
